2-methoxy-4,5-dihydro-1H-imidazole
Overview
Description
2-methoxy-4,5-dihydro-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical structure . They are key components in a variety of functional molecules used in everyday applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The chemical properties of imidazole derivatives, such as their solubility, can be influenced by environmental factors, which may in turn affect their biological activity .
Properties
IUPAC Name |
2-methoxy-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJULPBMTEMGRNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314333 | |
Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28118-54-9 | |
Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-methoxy-4,5-dihydro-1H-imidazole interact with peptides, and what are the downstream effects on mass spectrometry analysis?
A1: this compound reacts specifically with the ε-amino group of lysine residues and the thiol group of cysteine residues in peptides. [, , , ] This derivatization leads to several beneficial effects for mass spectrometry analysis:
- Enhanced Ionization Efficiency: Derivatization increases the hydrophobicity of peptides, leading to improved ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. [, , , ]
- Simplified MS/MS Spectra: The derivatized peptides predominantly produce y-series ions during fragmentation, simplifying the interpretation of MS/MS spectra and facilitating peptide sequencing. [, , ]
- Quantitative Proteomics: The availability of a deuterated analog (this compound-d4) allows for isobaric labeling, enabling relative quantification of proteins in complex mixtures. [, ]
Q2: What are the structural characteristics of this compound?
A2:
Q3: Can you elaborate on the use of deuterated this compound in quantitative proteomics?
A3: The deuterated analog, this compound-d4, is identical in structure to the non-deuterated form but contains four deuterium atoms, resulting in a mass difference of 4 Da. This mass difference allows for the isobaric labeling of peptides from different samples. [, ] After mixing the labeled samples, they are analyzed by mass spectrometry. The relative intensities of the peptide peaks corresponding to the different isotopic labels reflect the relative abundance of the peptides in the original samples. This approach, termed isobaric peptide termini labeling (IPTL), provides a powerful tool for quantitative proteomic studies. []
Q4: Are there specific advantages of using this compound for on-column derivatization compared to other methods?
A4: Yes, on-column derivatization with this compound offers several advantages: []
Q5: Have any studies investigated the impact of structural modifications to this compound on its derivatization efficiency or mass spectrometry signal enhancement?
A5: Yes, researchers have explored the structure-activity relationship of this compound derivatives for MALDI signal enhancement. [] They synthesized various derivatives with different substituents and found that the position and nature of the substituent significantly affected the signal enhancement. For example, a specific derivative (compound 3 in the study) exhibited a 20-fold signal enhancement compared to unmodified peptides and 9-fold compared to a simpler derivative. [] This highlights the potential for optimizing the compound's structure to further improve its performance in mass spectrometry applications.
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